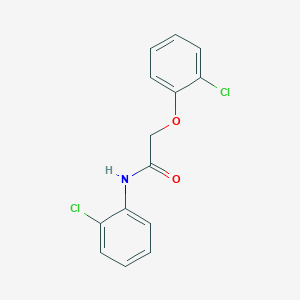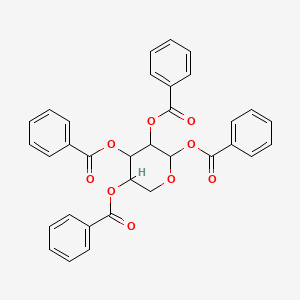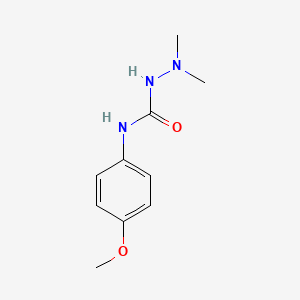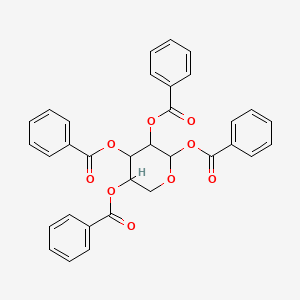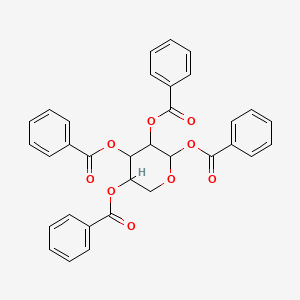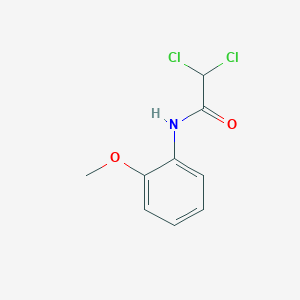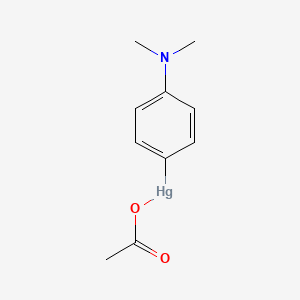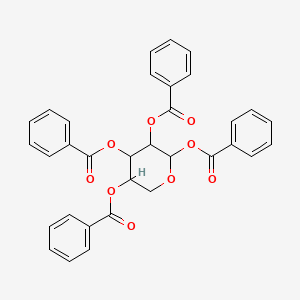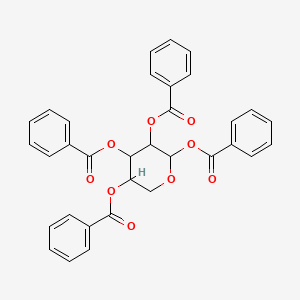
alpha-d-Arabinose tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of four benzoate groups attached to the arabinose molecule. It is primarily used in various chemical and biochemical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of arabinose derivatives with carbonyl groups.
Reduction: Formation of arabinose derivatives with hydroxyl groups.
Substitution: Formation of arabinose derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology:
- Utilized in the study of glycosylation processes and the role of sugars in biological systems.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its role in the development of new therapeutic agents targeting carbohydrate-related diseases .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes involving carbohydrates .
Mecanismo De Acción
The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Binding to specific proteins: This interaction can modulate the activity of enzymes involved in carbohydrate metabolism.
Influencing cellular pathways: The compound can affect signaling pathways related to carbohydrate processing and utilization.
Comparación Con Compuestos Similares
Beta-l-Arabinose tetrabenzoate: Similar in structure but differs in the configuration of the arabinose molecule.
Beta-d-Ribopyranose tetrabenzoate: Another tetrabenzoate derivative with a different sugar backbone.
Beta-xylofuranose tetrabenzoate: Similar tetrabenzoate derivative with a xylose backbone.
Uniqueness: Alpha-d-Arabinose tetrabenzoate is unique due to its specific configuration and the presence of four benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in various research applications, especially in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Propiedades
Número CAS |
22435-09-2 |
|---|---|
Fórmula molecular |
C33H26O9 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
Clave InChI |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


